2-Bromo-N-hydroxybenzimidamide
Overview
Description
2-Bromo-N-hydroxybenzimidamide is a chemical compound with the molecular formula C7H6BrN3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-N-hydroxybenzimidamide can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-5-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by flash chromatography using a mixture of n-hexane and ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-hydroxybenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxylamine group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidamides.
Oxidation Reactions: Products include nitroso and nitro derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
2-Bromo-N-hydroxybenzimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors.
Agriculture: Derivatives of benzimidazole are used as fungicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Bromo-N-hydroxybenzimidamide involves its interaction with specific molecular targets. For example, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxylamine group can form hydrogen bonds with amino acid residues in the enzyme, while the bromine atom can participate in halogen bonding. These interactions can disrupt the normal function of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-hydroxybenzamide
- 2-Bromo-N-hydroxybenzylamine
- 2-Bromo-N-hydroxybenzothiazole
Uniqueness
2-Bromo-N-hydroxybenzimidamide is unique due to its specific substitution pattern on the benzimidazole ring. The presence of both the bromine atom and the hydroxylamine group provides distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQOWPJQZVMMQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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